molecular formula C7H10N2O B13058351 4-Methoxy-5-methylpyridin-3-amine

4-Methoxy-5-methylpyridin-3-amine

Katalognummer: B13058351
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: BYHGVGXPRBPWMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-5-methylpyridin-3-amine: is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by a methoxy group (-OCH3) at the 4th position, a methyl group (-CH3) at the 5th position, and an amino group (-NH2) at the 3rd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-nitropyridine with methylmagnesium bromide, followed by reduction of the nitro group to an amino group using hydrogenation or other reducing agents . Another approach involves the cyclization of appropriate precursors under specific conditions to form the pyridine ring with the desired substituents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction typically produces the corresponding amine .

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Methoxy-5-methylpyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and is employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets and its ability to modulate biological pathways .

Medicine: Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential in the development of novel catalysts and functional materials .

Wirkmechanismus

The mechanism of action of 4-Methoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Methoxy-5-methylpyridin-3-amine is unique due to the presence of both methoxy and amino groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

4-methoxy-5-methylpyridin-3-amine

InChI

InChI=1S/C7H10N2O/c1-5-3-9-4-6(8)7(5)10-2/h3-4H,8H2,1-2H3

InChI-Schlüssel

BYHGVGXPRBPWMR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=CC(=C1OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.